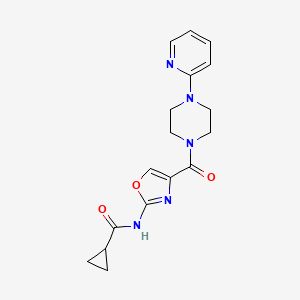

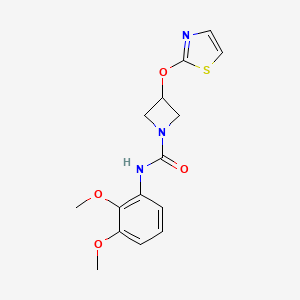

![molecular formula C24H20N2O3 B2815551 (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951985-22-1](/img/structure/B2815551.png)

(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Scaffold Development

- Synthesis of Pyrido Oxazines : The compound (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is related to a class of chemicals that includes pyrido[3,2-b][1,4]oxazines. A study by Gim et al. (2007) details the synthesis methods of similar compounds, highlighting their potential as scaffolds for bioactive compounds due to their structural uniqueness and potential for diverse chemical reactivity (Gim et al., 2007).

Applications in Luminescence and Photophysical Properties

- Luminescent Properties : Srivastava et al. (2017) conducted research on pyridyl-substituted benzamides, which are structurally related to this compound. Their study found these compounds to be luminescent in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution, highlighting potential applications in optoelectronics and bioimaging (Srivastava et al., 2017).

Drug Discovery and Biological Activity

- DNA-PK Inhibition and Anti-Platelet Activity : A study by Ihmaid et al. (2012) synthesized new benzoxazine derivatives with a structure related to the target compound. These derivatives showed moderate inhibitory activity against DNA-dependent protein kinase (DNA-PK) and effective anti-platelet activity, suggesting potential applications in drug discovery, particularly in cancer therapeutics and cardiovascular disease management (Ihmaid et al., 2012).

Potential in Molecular Machines and Electronic Devices

- Dynamic Properties for Molecular Machines : The study by Gordillo et al. (2016) on a derivative of 2-pyridinecarboxaldehyde, which is structurally similar to the target compound, demonstrated E/Z isomerization induced by ultraviolet radiation. This indicates potential use in molecular machines and electronic devices due to their dynamic properties and responsiveness to external stimuli (Gordillo et al., 2016).

Material Science and Polymer Chemistry

- Conductive Polybenzoxazines : Research by Kiskan et al. (2007) on benzoxazines, closely related to the target compound, explored their use in creating conductive polymers. These polymers exhibited high thermal stability and conductivity, suggesting applications in material science and electronics (Kiskan et al., 2007).

properties

IUPAC Name |

(2Z)-8-(2-phenylethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c27-23-19-8-9-21-20(24(19)29-22(23)13-18-7-4-11-25-14-18)15-26(16-28-21)12-10-17-5-2-1-3-6-17/h1-9,11,13-14H,10,12,15-16H2/b22-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDBTRHYDYEBGT-XKZIYDEJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

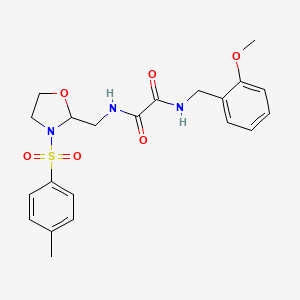

![1-(benzo[d]thiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide](/img/structure/B2815468.png)

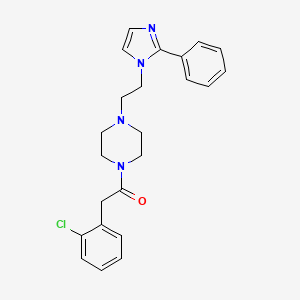

![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815472.png)

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2815476.png)

![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)